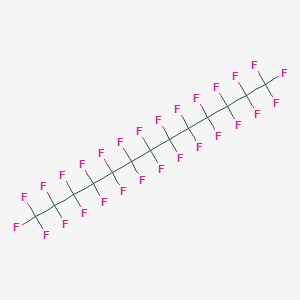

Perfluorotridecane

説明

Global Significance of Per- and Polyfluoroalkyl Substances in Environmental Science

Per- and polyfluoroalkyl substances (PFAS) represent a large class of thousands of synthetic chemicals that have garnered significant global concern in environmental science. oecd.orgeuropa.eu First developed in the 1940s, their unique properties, such as resistance to heat, water, and oil, have led to their use in a vast array of industrial and consumer products, including non-stick cookware, stain-resistant fabrics, firefighting foams, and food packaging. nih.govunep.org The core of their structure is the carbon-fluorine bond, one of the strongest in organic chemistry, which makes them extremely resistant to degradation. europa.eu

This stability is the source of their environmental persistence, earning them the moniker "forever chemicals." nih.govunep.org Once released, PFAS can accumulate in the environment, contaminating soil, groundwater, and surface water. europa.eumdpi.com Due to their mobility, they can be transported over long distances from their original source. europa.eu Their persistence and potential to bioaccumulate in humans, animals, and food chains have made them a subject of extensive scientific research and regulatory scrutiny worldwide. oecd.orgmdpi.com The widespread presence of PFAS has been detected in the blood serum of nearly the entire human population in industrialized nations, prompting ongoing research into their environmental fate and effects. nih.govitrcweb.org

Classification and Structural Context of Perfluorotridecane (e.g., Perfluorotridecanoic Acid, this compound Sulfonic Acid) within PFAS Families

The term PFAS encompasses a diverse family of chemicals. A primary distinction is made between perfluoroalkyl substances and polyfluoroalkyl substances. Perfluoroalkyl substances, such as this compound, are aliphatic compounds where all hydrogen atoms on the carbon chain have been replaced by fluorine atoms. europa.eunih.gov

This compound itself is a perfluoroalkane. However, in environmental and toxicological research, its functionalized derivatives are more commonly studied. These derivatives fall into two major subgroups of perfluoroalkyl acids (PFAAs):

Perfluoroalkyl Carboxylic Acids (PFCAs): These compounds feature a carboxylic acid functional group. Perfluorotridecanoic Acid (PFTrDA) is a PFCA with a 13-carbon chain. acs.org

Perfluoroalkane Sulfonic Acids (PFSAs): These compounds contain a sulfonic acid functional group. This compound Sulfonic Acid (PFTrDS) is the corresponding 13-carbon PFSA. nsw.gov.auitrcweb.org

PFAS are also categorized by their chain length. According to the Organisation for Economic Co-operation and Development (OECD), long-chain PFCAs are those with eight or more carbon atoms, while long-chain PFSAs are those with six or more perfluorinated carbons. bmuv.deeuropa.eu With their 13-carbon backbone, both PFTrDA and PFTrDS are classified as long-chain PFAS. acs.orgnsw.gov.au

Table 1: Classification of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Acronym | PFAS Family | Chain Length Classification |

|---|---|---|---|

| Perfluorotridecanoic Acid | PFTrDA | Perfluoroalkyl Carboxylic Acid (PFCA) | Long-chain |

Table 2: Chemical Identity of this compound and Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C13F28 | 376-03-4 |

| Perfluorotridecanoic Acid | C13HF25O2 | 72629-94-8 |

Data sourced from itrcweb.orgbiomol.comnih.govlcms.cz.

Historical Trajectory and Evolution of Academic Research on Long-Chain Perfluoroalkyl Substances

Academic and public awareness of PFAS began to build following occupational studies in the 1970s and the detection of these compounds in the blood of the general population in the 1990s. itrcweb.org Early research in the 2000s focused predominantly on the most prevalent and historically significant long-chain compounds, Perfluorooctanoic acid (PFOA) and Perfluorooctane (B1214571) sulfonate (PFOS). itrcweb.orgpublish.csiro.au

Concerns over the environmental and health impacts of PFOA and PFOS led to a major industrial phase-out of their production starting in the early 2000s. nih.gov This regulatory and industrial shift marked a turning point in PFAS research. Subsequent studies documented declining serum concentrations of PFOS and PFOA in many Western countries. nih.govnih.gov

However, this period also saw an increased focus on other PFAS, including the longer-chain PFCAs and PFSAs that were used as replacements or were emerging as contaminants of concern. researchgate.net Research began to reveal that concentrations of some long-chain PFCAs, including PFTrDA, were increasing in certain environments and populations during this time. For example, one study noted that PFTrDA concentrations increased significantly between August 2003 and January 2006 before decreasing. researchgate.net Another study in South Korea found that serum concentrations of PFTrDA were higher in 2007–2008 than they were in 1994. nih.gov More recent and specific toxicological research has begun to investigate the biological effects of these less-studied long-chain compounds. A 2021 study, for instance, specifically examined the influence of PFTrDA exposure on the maturation of Leydig cells in male rats. acs.org This evolution demonstrates a broadening of scientific inquiry from the legacy PFAS to a more comprehensive assessment of the entire class of long-chain substances.

Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-octacosafluorotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13F28/c14-1(15,2(16,17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)38)3(18,19)5(22,23)7(26,27)9(30,31)11(34,35)13(39,40)41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRHWVMSUNRDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13F28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380031 | |

| Record name | Perfluorotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-03-4 | |

| Record name | Perfluorotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorotridecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Fate and Transport Mechanisms of Perfluorotridecane

Persistence and Intrinsic Environmental Stability Attributed to Carbon-Fluorine Bond

Perfluorotridecane's remarkable persistence in the environment is a direct result of the carbon-fluorine (C-F) bonds that constitute its molecular structure. bluefrogscientific.comtaylorandfrancis.comitrcweb.org The C-F bond is one of the strongest covalent bonds in organic chemistry, rendering per- and polyfluoroalkyl substances (PFAS) like this compound highly resistant to thermal, chemical, and biological degradation. bluefrogscientific.comtaylorandfrancis.com This inherent stability means that once released into the environment, this compound does not readily break down under natural conditions. taylorandfrancis.combmuv.de The high bond energy of the C-F bond makes these compounds recalcitrant and extremely persistent. taylorandfrancis.com While the strength of the C-F bond is a major factor, the failure of many polyfluorinated compounds to biodegrade is also attributed to evolutionary obstacles, as these synthetic compounds are new to the environment in an evolutionary timescale. nih.gov

Aqueous Phase Mobility and Long-Range Transport Potential

Despite its long carbon chain, this compound exhibits mobility in aqueous systems, contributing to its potential for long-range transport. service.gov.ukeuropa.eu While shorter-chain PFAS are generally considered more mobile in water, long-chain PFCAs can also be transported over significant distances through oceanic currents. acs.orgenvirotech-online.com Modeling studies suggest that oceanic transport is a significant pathway for the movement of long-chain PFCAs from source regions to remote areas like the Arctic. acs.org The high solubility of some PFAS in water facilitates their spread in aquatic ecosystems. europa.eu The combination of persistence and mobility has led to the global distribution of PFAS at trace levels in most environmental media. service.gov.uk

Sorption and Desorption Dynamics in Geologic and Organic Matrices

The interaction of this compound with soils and sediments is a critical factor influencing its environmental distribution. This interaction is primarily governed by sorption and desorption processes, which are influenced by the properties of both the chemical and the environmental matrix.

Sediment-Water Partitioning Behavior

In aquatic environments, this compound partitions between the water column and sediments. The sediment-water distribution coefficient (log Kd), a measure of this partitioning, generally increases with the length of the perfluoroalkyl chain. nih.gov This indicates that longer-chain PFCAs, including this compound, have a greater tendency to associate with sediments. nih.gov Studies have shown that total organic carbon content is a dominant factor controlling the sorption of PFAS to sediments. nih.gov The presence of cations, such as Ca2+, can also enhance the sorption of PFAS to sediments through mechanisms like the "salting-out effect" and "cation bridging". nih.govresearchgate.net This partitioning behavior means that sediments can act as a significant sink for this compound in aquatic systems, but also as a potential source for long-term release back into the water column. nih.gov

Volatilization and Atmospheric Transport Considerations

While oceanic transport is a major pathway for long-range transport, atmospheric transport also contributes, particularly for longer-chain PFCAs. acs.org The potential for volatilization from water surfaces is influenced by the air-water partition coefficient (KAW). acs.org For PFCAs, the neutral (protonated) form is more volatile than the anionic (deprotonated) form. acs.org Although previously discounted, atmospheric transport is now recognized as a relevant mechanism for the long-range transport of long-chain PFCAs. acs.org Once in the atmosphere, these compounds can be transported over long distances and subsequently deposited in remote regions. nih.gov

Bioaccumulation and Biomagnification Processes in Trophic Levels

This compound, as a long-chain PFCA, has a significant potential for bioaccumulation and biomagnification in food webs. service.gov.ukresearchgate.net Bioaccumulation refers to the uptake of a chemical from the environment by an organism, while biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain.

Long-chain PFAS are known to bind to proteins in the blood and accumulate in protein-rich tissues such as the liver. envirotech-online.comnih.gov Monitoring studies have demonstrated that PFCAs with longer chains are more likely to be bioaccumulated and biomagnified. researchgate.net The bioaccumulation factor (BAF), which quantifies the extent of bioaccumulation, has been shown to positively correlate with the length of the perfluoroalkyl chain. nih.gov This means that organisms at higher trophic levels can accumulate higher concentrations of this compound, posing a risk to wildlife and potentially humans who consume contaminated organisms. unh.edufrontiersin.org

Below is a table summarizing key data related to the environmental fate of this compound and related long-chain PFAS.

| Parameter | Finding | Reference |

| Persistence | Highly resistant to degradation due to strong C-F bonds. | bluefrogscientific.comtaylorandfrancis.com |

| Long-Range Transport | Oceanic and atmospheric transport contribute to global distribution. | service.gov.ukacs.org |

| Soil Sorption | Primarily driven by hydrophobic interactions with organic matter. | researchgate.netitrcweb.org |

| Sediment Partitioning | Log Kd increases with chain length, indicating greater sediment association. | nih.gov |

| Bioaccumulation | BAF increases with chain length; accumulates in protein-rich tissues. | envirotech-online.comnih.govresearchgate.net |

Ecological and Environmental Impact Assessment of Perfluorotridecane

Ecotoxicological Investigations in Aquatic Organisms

The aquatic environment is a primary sink for persistent chemicals like PFTrDA, leading to potential exposure and adverse effects in a range of aquatic organisms. Research has begun to elucidate the ecotoxicological profile of this long-chain perfluoroalkyl acid.

Studies on the early life stages of zebrafish (Danio rerio) have revealed developmental and endocrine-disrupting effects of PFTrDA. While one study observed that larval survival and time to hatch were not significantly different upon exposure to concentrations up to 0.3 mg/L, it did note a decreasing trend in survival and hatchability. mdpi.com Another study reported that exposure to PFTrDA can induce endocrine disruption in zebrafish. mdpi.com Specifically, chronic exposure of male zebrafish to PFTrDA (10 µg/L for 120 days) led to an increase in 17β-estradiol (E2) concentrations. researchgate.net Furthermore, significant deformities, most commonly yolk sac edema (YSE), were observed in more than 20% of zebrafish exposed to 0.03 mg/L and 0.1 mg/L of PFTrDA. mdpi.com

In addition to fish, primary producers like algae are also susceptible to the toxic effects of PFTrDA. A study on the freshwater green alga Raphidocelis subcapitata investigated the transcriptomic points of departure (tPODs) for 22 different PFAS. For PFTrDA, the tPOD was determined to be 0.9 µg/L, indicating it was one of the more toxic PFAS tested on this species. oup.com This suggests that even at low concentrations, PFTrDA can impact the base of the aquatic food web.

The widespread presence of PFTrDA in aquatic ecosystems is highlighted by monitoring studies. For instance, PFTrDA was detected in over 80% of shellfish samples collected from the French coasts between 2013 and 2017, indicating widespread contamination of the coastal environment. researchgate.net

Table 1: Ecotoxicological Effects of Perfluorotridecanoic Acid (PFTrDA) on Aquatic Organisms

| Organism | Exposure Type | Observed Effects | Reference Concentration | Source |

|---|---|---|---|---|

| Zebrafish (Danio rerio) | Chronic (120 days) | Increased 17β-estradiol (E2) in males | 10 µg/L | researchgate.net |

| Zebrafish (Danio rerio) | Early life stage | Increased incidence of yolk sac edema (YSE) | 0.03 mg/L and 0.1 mg/L | mdpi.com |

| Green Alga (Raphidocelis subcapitata) | - | Transcriptomic Point of Departure (tPOD) | 0.9 µg/L | oup.com |

| Shellfish | Environmental | Widespread detection indicating bioaccumulation | - | researchgate.net |

Potential Effects on Terrestrial Ecosystems and Wildlife Populations

The impact of PFTrDA extends beyond the aquatic environment, with potential ramifications for terrestrial ecosystems and the wildlife that inhabit them. The transfer of contaminants from aquatic to terrestrial food webs is a significant exposure pathway.

A study on tree swallows (Tachycineta bicolor), birds that feed on both aquatic and terrestrial insects, found that PFTrDA was one of the long-chain perfluorocarboxylic acids estimated to bioaccumulate from the air into the birds. nih.govnih.gov This demonstrates a direct link for atmospheric deposition and subsequent bioaccumulation in avian species. The study also highlighted that the movement of PFAS through these linked food webs is specific to the compound and the environmental compartment, making exposure route assessment complex. nih.govnih.gov

Soil invertebrates, such as earthworms, play a crucial role in soil health and are a food source for many terrestrial animals. Research on the earthworm Eisenia andrei exposed to a mixture of 16 PFAS, including PFTrDA, in spiked artificial soil provided insights into its bioaccumulation potential. In the lower concentration treatment (0.01 mg/kg), PFTrDA did not reach a steady state within the 28-day exposure period, suggesting a potential for prolonged accumulation. oup.comoup.com The study also noted that for the higher concentration treatment, uptake rates and bioaccumulation factors were lower, possibly due to sublethal physiological impairment of the earthworms. oup.com This accumulation in soil invertebrates represents a significant risk for trophic transfer to higher-level organisms. oup.com

The presence of PFTrDA has been documented in various wildlife species, indicating its distribution across different trophic levels. For example, PFTrDA has been detected in the tissues of lake trout from the Great Lakes, demonstrating its presence in freshwater fish that are prey for various piscivorous birds and mammals. epa.gov

Impact on Environmental Microbiological Communities and Biogeochemical Cycling

Microbial communities are fundamental to the functioning of ecosystems, driving essential processes like nutrient cycling and decomposition. The introduction of persistent chemicals like PFTrDA can disrupt these communities and the biogeochemical cycles they mediate.

While specific studies on the direct impact of PFTrDA on microbial communities are limited, research on PFAS as a class indicates potential adverse effects. PFAS contamination can alter the composition and diversity of soil microbial communities. alsglobal.euresearchgate.net Exposure has been shown to reduce bacterial diversity and change the relative abundance of different bacterial phyla. alsglobal.eunih.gov For instance, some studies report a decrease in Actinobacteria and Bacteroidetes, with a corresponding increase in Proteobacteria. nih.gov Such shifts in microbial community structure can have cascading effects on soil functions. researchgate.netnih.gov

PFAS can also influence soil properties that are critical for microbial habitats and biogeochemical processes. Reported effects include a decrease in soil respiration and water-stable aggregates, along with an increase in soil pH. alsglobal.eu Functional gene prediction in some studies has suggested that PFAS exposure might inhibit microbial metabolism processes, including nucleotide and carbohydrate transport and metabolism, and energy production. nih.gov

The cycling of major elements like carbon, nitrogen, and phosphorus is intrinsically linked to microbial activity. libretexts.orgpnnl.govlumenlearning.com By altering microbial communities, PFTrDA could indirectly affect these vital biogeochemical cycles. unit.no For example, changes in the abundance of nitrogen-fixing bacteria or denitrifying bacteria could disrupt the nitrogen cycle, with potential consequences for ecosystem productivity and nutrient balance. libretexts.orglumenlearning.com One study noted that the biogeochemical cycles of carbon, nitrogen, and phosphorus can influence the environmental levels of PFAS within a contaminated system, suggesting a complex interplay. uga.edu

Research on Combined Effects of Perfluorotridecane in Mixtures with Other Contaminants

In the environment, organisms are rarely exposed to single chemicals. Instead, they encounter complex mixtures of contaminants, which can lead to additive, synergistic, or antagonistic effects. Understanding the combined effects of PFTrDA with other pollutants is therefore crucial for a realistic environmental risk assessment.

Research has begun to address the toxicity of PFAS mixtures. A framework for estimating the noncancer health risks of PFAS mixtures has been developed, which acknowledges the co-occurrence of multiple PFAS, including PFTrDA, in environmental samples and biota. epa.gov For instance, PFTrDA was one of eight different PFAS detected together in the tissues of lake trout across the Great Lakes. epa.gov

Approaches such as the Relative Potency Factor (RPF) method have been proposed to assess the combined risk of PFAS mixtures. In one such report, a relative potency factor for PFTrDA was estimated to be between 0.3 and 3 (relative to PFOA), based on liver effects in animal studies. rivm.nl This highlights that PFTrDA is considered to have a comparable toxic potency to the well-studied PFOA in this context.

Studies on the combined effects of perfluoroalkyl acids (PFAAs) have demonstrated the potential for synergistic interactions. For example, a study on a human liver cell line found that mixtures of nine different PFAAs with J-shaped concentration-response curves exhibited synergistic effects. researchgate.net While this is a human health-focused study, it underscores the principle that mixture effects can be greater than the sum of individual chemical effects, a concept that is also relevant for ecotoxicology. researchgate.netbeyondpesticides.org The presence of multiple PFAS in surface waters near military bases, often from the use of aqueous film-forming foams (AFFF), further emphasizes the need to consider mixture toxicity in environmental risk assessments. oup.com

Biological Interactions and Toxicological Research of Perfluorotridecane

Mechanisms of Cellular Uptake and Intracellular Distribution

The entry of perfluoroalkyl substances (PFAS) like perfluorotridecane into cells is thought to be a multifaceted process involving both passive diffusion and active transport facilitated by proteins. canada.ca While specific studies on this compound are limited, research on similar long-chain PFAS provides insights into these mechanisms. The dual hydrophobic and hydrophilic nature of these molecules influences their interaction with cell membranes. canada.camiljodirektoratet.no

Once inside the cell, the distribution of PFAS is not uniform. Studies on related compounds like PFOA and PFOS show that they can be found in various subcellular compartments. For instance, PFOA has been found to distribute mainly in the water-soluble fraction of plant cells, while PFOS tends to accumulate in cell walls. nih.gov This differential distribution suggests that the specific properties of each PFAS, including chain length and functional group, dictate its intracellular fate. nih.gov Perfluorinated substances have also been shown to bind to cytosolic fatty acid binding proteins, which are present in numerous cell types and can act as a reservoir for these compounds in certain tissues. canada.ca

Molecular Docking and Binding Affinity Studies with Biological Receptors (e.g., Human Fertilization Proteins, Nuclear Receptors)

Molecular docking studies are computational methods used to predict how a ligand, such as this compound, might bind to a biological receptor. nih.govnih.gov These in-silico techniques are valuable for identifying potential molecular targets and understanding the initial interactions that could lead to a biological response.

Research has increasingly focused on the interaction of PFAS with nuclear receptors, which are key regulators of various physiological processes, including lipid metabolism and hormone signaling. diva-portal.orgresearchgate.net Several studies have investigated the binding of various PFAS to receptors like the peroxisome proliferator-activated receptors (PPARs), the vitamin D receptor (VDR), and others. researchgate.netescholarship.orgnih.gov

Table 1: Predicted Binding Affinity of Selected PFAS with the Vitamin D Receptor (VDR)

| Compound | Predicted Binding Free Energy (ΔGbind) (kcal/mol) |

|---|---|

| Perfluorotridecanoic acid | Stronger than Perfluorododecanoic acid |

| Perfluorododecanoic acid | Similar to known VDR ligands |

Source: In-silico study on VDR binding. escholarship.org

In Vivo Toxicological Studies in Model Organisms (without specific disease outcomes)

In vivo studies involve the administration of a substance to a whole living organism to observe its effects. While detailed in vivo toxicological studies focusing solely on this compound are limited, research on mixtures of PFAS or other long-chain PFAS provides some understanding of their potential effects in model organisms.

Studies in rodents have shown that exposure to certain PFAS can lead to effects on the liver, including altered lipid metabolism. diva-portal.orgepa.gov For example, research in mice has examined the toxicokinetics of several PFAS, including perfluorotridecanoic acid (PFTrDA). toxikologie.de These studies reveal that the distribution and elimination of PFAS can differ significantly between species and even between different strains of the same species. toxikologie.de Research on the associations between PFAS levels and cardiometabolic risk factors in human populations has sometimes included measurements of PFTrDA, although often at levels below the limit of quantitation. diva-portal.org

Research on Occupational Exposure Pathways and Associated Biomonitoring

Occupational exposure to PFAS can occur in various industrial settings where these chemicals are produced or used. anses.frnih.gov Biomonitoring, which involves measuring the levels of chemicals or their metabolites in biological samples like blood or urine, is a key tool for assessing worker exposure. anses.frirsst.qc.camdpi.com

While specific biomonitoring data for occupational exposure to this compound is not widely available, general principles of assessing PFAS exposure are well-established. nih.govscispace.com Human exposure to PFAS can occur through inhalation, ingestion, and dermal contact. miljodirektoratet.noirsst.qc.ca Biomonitoring allows for the estimation of the total absorbed dose from all routes of exposure. anses.frmdpi.com Large-scale human biomonitoring programs, such as the European Human Biomonitoring Initiative (HBM4EU), have been instrumental in assessing the exposure of the general population and specific occupational groups to a range of PFAS. nih.gov These initiatives highlight the importance of monitoring PFAS levels in workers at specific workplaces to mitigate potential health risks. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Perfluorotridecanoic acid | PFTrDA |

| Perfluorooctanoic acid | PFOA |

| Perfluorooctane (B1214571) sulfonate | PFOS |

Remediation and Abatement Technologies for Perfluorotridecane Contamination

Water Treatment Technologies for PFAS Removal

A variety of technologies have been developed and applied to remove per- and polyfluoroalkyl substances (PFAS), including PFTrDA, from water sources. These methods primarily involve physical separation or chemical degradation of the contaminants.

Adsorption is a widely used technology for PFAS removal, relying on the accumulation of PFAS molecules onto the surface of a porous adsorbent material.

Granular Activated Carbon (GAC): GAC is a common and well-studied adsorbent for PFAS removal from drinking water. nih.govtemple.edu The effectiveness of GAC is influenced by the specific type of carbon, water quality, and the characteristics of the PFAS compound. nih.gov As a long-chain PFAA, PFTrDA is expected to adsorb well to GAC. researchgate.net One study demonstrated the effectiveness of GAC in a full-scale treatment system, as detailed in the table below. envirogen.com

| Parameter | Influent Concentration (ng/L) | Effluent Concentration (ng/L) | Removal Efficiency (%) |

| Perfluorotridecanoic acid (PFTrDA) | <0.75 | <0.75 | Not Applicable |

Table 1: Perfluorotridecanoic acid (PFTrDA) removal by Granular Activated Carbon (GAC). Data from a full-scale treatment system for impacted groundwater. envirogen.com

Theoretical modeling using the Polanyi Adsorption Potential Theory has been employed to estimate the Freundlich isotherm parameters for a wide range of PFAS, including PFTrDA, to predict their treatability by GAC. nih.gov

Ion Exchange (IX) Resins: Anion exchange resins are another effective treatment option for PFAS removal. temple.edu These resins are composed of a polymeric matrix with positively charged functional groups that attract and hold negatively charged contaminants like PFTrDA. temple.edu Ion exchange can be highly effective for both long- and short-chain PFAS. purolite.com While specific performance data for PFTrDA is limited, it is included in the list of PFAS that ion exchange resins are designed to remove. purolite.comnxedge.ionxedge.io The dual removal mechanisms of ion exchange and adsorption technology contribute to the maximum uptake of PFAS. purolite.com

High-pressure membrane filtration processes, such as reverse osmosis and nanofiltration, have demonstrated high effectiveness in removing a broad range of PFAS from water. temple.eduslu.se

Reverse Osmosis (RO): RO utilizes a very tight, semi-permeable membrane that can reject a wide array of contaminants, including dissolved salts and organic molecules like PFAS. ncsu.edu RO has been shown to be exceptionally effective at removing both long- and short-chain PFAS, with rejection efficiencies often exceeding 99%. mdpi.comlu.se While specific studies focusing solely on PFTrDA are scarce, the general consensus is that as a large, long-chain molecule, PFTrDA would be effectively removed by RO membranes. researchgate.netnih.gov

Nanofiltration (NF): NF membranes are less tight than RO membranes, allowing some minerals to pass through while still effectively removing larger organic molecules. temple.edu Research indicates that NF can achieve over 90% removal for a wide range of PFAS, including shorter-chain compounds. temple.edu Studies have shown that NF membranes can reject a mixture of 15 different PFAS species with carbon chains from C4 to C12 with 99% efficiency. mdpi.comacs.org Given its molecular size, PFTrDA is expected to be highly rejected by NF membranes. nih.govacs.org

Advanced Oxidation Processes (AOPs) are destructive technologies that utilize highly reactive radicals to break down persistent organic pollutants like PFAS into less harmful substances. researchgate.netfrontiersin.org

Electrochemical Oxidation: This process involves the generation of powerful oxidizing agents at the surface of an anode to degrade PFAS. mdpi.comresearchgate.net Boron-doped diamond (BDD) electrodes are commonly used due to their high efficiency in mineralizing a wide range of organic compounds. mdpi.comslu.se While much of the research has focused on PFOA and PFOS, the technology is applicable to other PFAS. mdpi.comresearchgate.net

Photocatalysis: This AOP employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when activated by light, generates reactive species that can degrade PFAS. researchgate.netnih.gov One study on bias-enhanced electro-photocatalysis using TiO₂ nanoporous materials demonstrated the complete removal of Perfluorotridecanoic acid (PFTrDA). In this study, PFTrDA was undetectable by LC/MS/MS after a 24-hour experimental run. researchgate.net The study also showed a significant decrease in the concentration of other long-chain PFCAs. researchgate.net

| Analyte | Initial Sample (relative amount) | After 24h BEEP treatment (relative amount) | Removal |

| Perfluorotridecanoic acid (PFTrDA) | Present | Undetectable | Complete |

Table 2: Photocatalytic removal of Perfluorotridecanoic acid (PFTrDA) using bias enhanced electro-photocatalysis (BEEP) on TiO₂ nanoporous materials. researchgate.net

Sonolysis: This technology uses high-frequency ultrasound to create, grow, and collapse microscopic bubbles in a liquid. nih.govnih.gov The extreme temperatures and pressures generated during bubble collapse lead to the thermal decomposition of PFAS molecules. nih.gov Research has shown that sonolysis can effectively degrade long-chain PFAS, with degradation rates being dependent on factors like pH. ucl.ac.uk A study investigating the degradation of various PFAS found that the degradation rate of PFTrDA decreased as the pH was raised from 2.72 to 12.26. ucl.ac.uk

Soil and Sediment Remediation Strategies

Remediating PFAS-contaminated soil and sediment is crucial to prevent the ongoing leaching of these "forever chemicals" into groundwater.

In-situ immobilization involves the application of amendments to contaminated soil to bind PFAS, thereby reducing their mobility and bioavailability. nih.govargo-e.comregenesis.com This approach aims to prevent the migration of PFAS to other environmental compartments, such as groundwater. nih.gov

Activated Carbon: Powdered and granular activated carbon are common amendments used for in-situ stabilization. argo-e.com When mixed into the soil, the activated carbon adsorbs the PFAS, effectively locking them in place. copernicus.org Studies have shown that the addition of GAC to contaminated soils can substantially reduce the leachability of PFAS compounds. nih.gov While specific quantitative data on the reduction of PFTrDA mobility is limited, the principles of adsorption suggest that as a long-chain PFAA, it would be effectively immobilized by activated carbon. copernicus.orgresearchgate.net

Thermal Desorption and Ex-Situ Destruction Methods

Thermal desorption is an ex-situ remediation technology that utilizes heat to vaporize contaminants from a solid matrix, such as soil. The vaporized contaminants are then collected and treated, typically through thermal oxidation or incineration, leading to their destruction. This technology has been identified as a promising method for treating soils contaminated with per- and poly-fluoroalkyl substances (PFAS), including Perfluorotridecane.

Research has demonstrated the effectiveness of thermal treatment for the removal of various PFAS from soil. While much of the available data focuses on more commonly studied PFAS like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), specific findings for Perfluorotridecanoic acid (PFTrDA), a form of this compound, are available.

A study documented in the United States Environmental Protection Agency (EPA) Thermal Treatment Database indicates that indirect thermal desorption at 500°C achieved a greater than 97% reduction of PFTrDA from spiked soil. epa.govepa.gov Another study conducted by Clean Earth demonstrated that thermal desorption treatment reduced PFTrDA concentrations in soil to non-detectable levels. cleanearthinc.com In this particular study, the primary thermal treatment unit operated at temperatures between 910 and 940°F (approximately 488 to 504°C). cleanearthinc.com

The general principle of thermal desorption for PFAS involves heating the contaminated soil to temperatures that are sufficient to break the bonds holding the compounds to the soil particles and volatilize them. The off-gases are then treated at a much higher temperature in a thermal oxidizer to ensure the complete destruction of the PFAS molecules. The effectiveness of this technology is influenced by factors such as treatment temperature, duration, and the specific characteristics of the soil matrix.

Table 1: Efficacy of Thermal Desorption on Perfluorotridecanoic Acid (PFTrDA)

| Treatment Temperature | Duration | Initial Concentration | Final Concentration | Removal Efficiency (%) | Source |

|---|---|---|---|---|---|

| 500 °C | Not Listed | Spiked Soil | Not specified | >97 | epa.govepa.gov |

Soil Washing and Extraction Technologies

Soil washing is an ex-situ remediation process that uses a liquid solution to separate contaminants from soil. The process does not destroy the contaminants but rather transfers them from the soil to the washing fluid, which is then treated to remove the contaminants. This technology can be effective for a range of organic and inorganic contaminants, including PFAS.

The effectiveness of soil washing for PFAS is dependent on several factors, including the type of PFAS, soil composition (especially organic carbon and clay content), and the composition of the washing solution. mdpi.com For long-chain PFAS like this compound, which are more hydrophobic, the affinity for soil organic matter can be strong, making extraction more challenging compared to shorter-chain PFAS. mdpi.com

Following the washing process, the resulting liquid, now containing the extracted this compound, requires treatment. Common methods for treating this PFAS-laden water include adsorption onto granular activated carbon (GAC) or ion exchange resins. researchgate.net

Biological Remediation and Biotransformation Approaches

Biological remediation, or bioremediation, involves the use of microorganisms to break down or transform contaminants into less harmful substances. The potential for bioremediation of PFAS is an area of ongoing research. However, the carbon-fluorine bond, which is a defining characteristic of PFAS, is extremely strong and stable, making these compounds highly resistant to microbial degradation. rsc.orgmcgill.ca

Currently, there is no conclusive evidence in the available scientific literature to suggest that this compound can be effectively remediated through biological processes. rsc.org Studies on the microbial degradation of PFAS have largely focused on polyfluorinated substances, which contain some carbon-hydrogen bonds that are more susceptible to microbial attack, and their transformation into perfluorinated compounds. mcgill.ca Perfluorinated compounds like this compound, which lack these more easily broken bonds, are generally considered to be recalcitrant to biodegradation. rsc.orgnih.gov

Research into the microbial toxicity of PFAS has indicated that some long-chain PFAS can impact microbial communities. nih.gov However, specific studies on the biotransformation pathways of this compound are not available.

Integrated Treatment Train Strategies and Life Cycle Assessment of Remediation Systems

Given the challenges associated with treating PFAS-contaminated media, a single technology is often insufficient. An integrated treatment train approach, which combines multiple remediation technologies in sequence, is frequently necessary to achieve cleanup goals effectively and efficiently. For a site contaminated with this compound, a treatment train might involve excavation of the contaminated soil, followed by an ex-situ technology like soil washing or thermal desorption. itrcweb.orgdtic.mil

For instance, if soil washing is employed, the resulting PFAS-laden water would require further treatment. This is where technologies like granular activated carbon (GAC) or ion exchange resin adsorption would be integrated into the treatment train to capture the this compound from the liquid phase. serdp-estcp.mil The spent GAC or resin would then need to be managed, for example, through high-temperature reactivation or incineration. serdp-estcp.mil

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal. life-source.semdpi.com Applying LCA to remediation systems helps in selecting the most sustainable option by considering factors such as energy consumption, greenhouse gas emissions, and the generation of secondary waste streams. mdpi.comnih.gov

While the concept of LCA is well-established for evaluating PFAS remediation technologies in general, specific LCA studies focusing exclusively on the remediation of this compound were not identified in the reviewed literature. Such an assessment for this compound would involve a detailed analysis of the inputs (e.g., energy, chemicals) and outputs (e.g., emissions, waste) for each stage of a potential treatment train, from soil excavation to the final disposal of all generated waste streams.

Management and Disposal Strategies for PFAS-Contaminated Waste Materials

The remediation of this compound contamination generates various waste streams that require careful management and disposal. These wastes can include contaminated soil, spent treatment media (like GAC or ion exchange resins), and concentrated liquid wastes.

Current disposal options for PFAS-contaminated solid wastes primarily include:

Hazardous Waste Landfilling: This involves placing the contaminated material in a specially designed and permitted landfill (e.g., a Subtitle C landfill in the United States) that has engineered liners and leachate collection systems to prevent the migration of contaminants into the surrounding environment. mcfenvironmental.comrepublicservices.com This is a containment strategy rather than a destruction method.

Incineration: High-temperature incineration is a destruction technology capable of breaking the strong carbon-fluorine bonds of PFAS molecules. mcfenvironmental.com This method is considered a permanent solution, but it requires very high temperatures and careful control of operating conditions to ensure complete destruction and prevent the formation of harmful byproducts. mcfenvironmental.com

For liquid wastes containing this compound, such as leachate from landfills or the effluent from soil washing, treatment is required before discharge or disposal. In some cases, deep well injection is considered a disposal option for liquid PFAS waste, where the liquid is injected into deep, geologically stable rock formations. mcfenvironmental.commid-wayenvironmental.com

The management of these waste materials must adhere to local, regional, and national regulations, which are continuously evolving as more is understood about PFAS. hpc-standards.comepa.vic.gov.au

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Perfluorotridecanoic acid | PFTrDA |

| Perfluorooctanoic acid | PFOA |

| Perfluorooctanesulfonic acid | PFOS |

| Perfluorobutanoic acid | PFBA |

| Perfluorotetradecanoic acid | PFTeDA |

Synthetic Pathways and Structural Analogues of Perfluorotridecane

Historical Context of Organofluorine Chemical Synthesis Relevant to Perfluorinated Compounds

The journey of organofluorine chemistry began in the 19th century, but it was not until the mid-20th century that the field saw significant expansion, largely driven by the demand for new materials with unique properties during and after World War II. umweltbundesamt.deacs.org The synthesis of perfluorinated compounds (PFCs) like those related to perfluorotridecane is built upon several foundational discoveries.

One of the earliest methods for introducing fluorine into organic molecules was the Swarts reaction , first reported by Frédéric Swarts in 1892. acs.orgservice.gov.uk This halogen exchange reaction typically involves treating an alkyl chloride or bromide with a metallic fluoride (B91410), such as antimony trifluoride (SbF₃), to replace the chlorine or bromine with fluorine. acs.orgmdpi.com While historically significant, this method has limitations for producing fully fluorinated compounds. mdpi.com

A pivotal development was the invention of electrochemical fluorination (ECF) by Joseph H. Simons in the 1930s. carlroth.comsgs.com In the Simons process, an organic compound is dissolved in anhydrous hydrogen fluoride and electrolyzed, leading to the replacement of hydrogen atoms with fluorine. carlroth.comwikipedia.org This technology was acquired and scaled up by the 3M Company after World War II, enabling the commercial production of a wide range of perfluorochemicals, including perfluoroalkanesulfonyl fluorides and perfluoroacyl fluorides, the precursors to perfluoroalkane sulfonic acids (PFSAs) and perfluoroalkyl carboxylic acids (PFCAs). umweltbundesamt.dewikipedia.org

Another major advancement was the development of telomerization in the mid-20th century. umweltbundesamt.de This process involves the reaction of a "telogen," such as a perfluoroalkyl iodide, with a "taxogen," like tetrafluoroethylene (B6358150) (TFE), to create longer-chain perfluoroalkyl iodides. mst.dknih.gov These intermediates can then be converted into a variety of functionalized PFCs, including PFCAs. nih.gov

These historical methods laid the groundwork for the production of the vast family of PFAS, including long-chain compounds like perfluorotridecanoic acid.

Contemporary Synthetic Methodologies for Perfluoroalkyl Carboxylic and Sulfonic Acids

The primary industrial methods for producing perfluoroalkyl carboxylic and sulfonic acids, including the C13-chain PFTrDA and PFTrDS, remain electrochemical fluorination and telomerization. nih.govfrontiersin.org

Electrochemical Fluorination (ECF) is a common method for synthesizing perfluorinated sulfonic acids. For instance, the synthesis of perfluorotridecanesulfonic acid can be achieved through the electrolysis of a corresponding hydrocarbon in a solution of sulfuric acid and a fluorinated hydrocarbon. smolecule.com The ECF process is known to produce a mixture of linear and branched isomers. nih.gov

Telomerization is a key process for manufacturing perfluoroalkyl carboxylic acids, particularly those with an odd number of carbon atoms. researchgate.net For example, perfluorotridecanoic acid has been identified as a component of the commercial product Surflon S-111. wikipedia.org Its synthesis involves the oxidation of a mixture of fluorotelomer olefins, which are themselves produced through the telomerization of tetrafluoroethylene. wikipedia.orgresearchgate.net This process typically yields linear isomers. mst.dk

The general steps for producing PFCAs via telomerization can be summarized as:

Reaction of a perfluoroalkyl iodide (telogen) with tetrafluoroethylene (taxogen) to form a mixture of longer-chain perfluoroalkyl iodides.

Further reaction to introduce a functional group, which is then oxidized to a carboxylic acid.

| Method | Target Compound Class | Typical Precursors | Key Process | Isomer Profile | Reference |

|---|---|---|---|---|---|

| Electrochemical Fluorination (ECF) | Perfluoroalkyl Sulfonic Acids (e.g., PFTrDS) | Hydrocarbons, Sulfuric Acid | Electrolysis in Hydrogen Fluoride | Linear and Branched | nih.govsmolecule.com |

| Telomerization | Perfluoroalkyl Carboxylic Acids (e.g., PFTrDA) | Perfluoroalkyl Iodides, Tetrafluoroethylene | Radical chain reaction followed by oxidation | Primarily Linear | wikipedia.orgmst.dkresearchgate.net |

Challenges and Innovations in Fluorochemical Synthesis for Environmental Relevance

The synthesis of fluorochemicals, particularly perfluorinated compounds, presents significant challenges, primarily related to the harsh reaction conditions and the environmental impact of the processes and products. ontosight.ai

Challenges:

Harsh Reagents and Conditions: Traditional methods often rely on hazardous materials like hydrogen fluoride and require high energy input. ontosight.ai

Byproduct Formation: ECF can produce a complex mixture of isomers and byproducts, complicating purification and potentially leading to the release of varied PFAS into the environment. nih.gov

Persistence of Products: The extreme stability of the carbon-fluorine bond, a key feature for many applications, also leads to the high persistence of these compounds in the environment. sgs.com

Analytical Difficulties: The analysis of long-chain PFCAs, especially those with more than 15 carbons, can be challenging, creating data gaps for their environmental occurrence and fate. service.gov.uk

Innovations: In response to these challenges, there is a growing focus on developing more sustainable and "green" approaches to fluorochemical synthesis.

Bypassing Hazardous Reagents: Recent breakthroughs have demonstrated the possibility of producing fluorochemicals directly from fluorspar (CaF₂), bypassing the need to generate toxic hydrogen fluoride gas. ewg.org One innovative method involves a mechanochemical process where CaF₂ is ground with potassium phosphate (B84403) to create a reactive "Fluoromix" that can be used to synthesize a variety of fluorochemicals with high yields. mdpi.comlgcstandards.com

Improved Sorbents: Research is advancing on new materials to remove PFAS from water, including innovative magnetic fluorinated polymer sorbents that show high efficiency for both long- and short-chain PFAS. acs.org

Destruction Technologies: While costly, technologies for the complete destruction of PFAS are being developed, such as supercritical water oxidation, gasification, and electrochemical oxidation, to manage PFAS-contaminated waste. nih.govluxresearchinc.com

These innovations aim to reduce the environmental footprint of fluorochemical production and mitigate the legacy of persistent pollutants.

Computational and Modeling Approaches in Perfluorotridecane Research

Molecular Dynamics Simulations for Environmental Transport and Biological Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.comlidsen.comndsu.edu This approach has been applied to understand how perfluorotridecane and similar PFAS behave in environmental systems and interact with biological entities at a molecular level.

Environmental Transport: MD simulations help elucidate the mechanisms governing the movement of PFAS in the environment. For instance, simulations have been used to investigate the adsorption of PFAS onto mineral surfaces, such as smectite clays, which is a key process controlling their transport in soils and sediments. princeton.edu These simulations have shown that PFAS molecules, including those with long chains like this compound, tend to adsorb primarily on the exterior basal surfaces of clay minerals. princeton.edu The interaction is influenced by the hydrophobic nature of the molecule and the surface charge of the mineral. princeton.edu

In one study, this compound was specifically modeled to represent polytetrafluoroethylene (PTFE) surfaces in simulations examining interactions with glycine (B1666218) in solution. acs.org These simulations, by adjusting intermolecular potentials, can isolate and analyze the role of dispersion interactions in how these compounds behave at interfaces, which is critical for understanding their transport across environmental compartments like the air-water interface. acs.orgnih.gov

Biological Interactions: MD simulations are also employed to explore the interactions between PFAS and biological macromolecules, such as proteins. nih.govresearchgate.net These simulations can reveal specific binding sites and the nature of the forces (e.g., hydrophobic interactions, hydrogen bonds) that govern these associations. nih.govnih.gov For example, simulations have been used to study the binding of various PFAS to proteins like human serum albumin (HSA) and fatty acid-binding proteins (FABPs), which are crucial for their transport and distribution within the body. nih.govescholarship.org By simulating the dynamic behavior of the PFAS-protein complex, researchers can understand how these interactions might alter the protein's structure and function. nih.gov While specific MD studies focusing solely on this compound's interaction with a wide range of proteins are limited, the principles and methods are broadly applicable to long-chain PFAS. nih.govnih.gov

| Simulation Type | System Studied | Key Finding | Relevance to this compound |

|---|---|---|---|

| Molecular Dynamics (MD) | PFAS adsorption on smectite clay minerals | Adsorption occurs mainly on exterior basal surfaces, driven by hydrophobicity. princeton.edu | Provides a model for the soil and sediment transport of long-chain PFAS. |

| Molecular Dynamics (MD) | This compound representing a PTFE surface in glycine solution | Demonstrated the role of dispersion interactions at interfaces. acs.org | Directly models the interfacial behavior relevant to environmental transport. |

| Molecular Dynamics (MD) | PFAS binding to human transport proteins (e.g., HSA, FABPs) | Identifies binding affinities and specific molecular interactions. nih.gov | Informs understanding of bioaccumulation and internal distribution mechanisms. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of a substance with its biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are particularly valuable for PFAS, a class with thousands of compounds, as they allow for the prediction of properties without experimental testing for each one. researchgate.netcencenelec.eu

QSPR Modeling: QSPR models have been developed to predict essential physicochemical properties of PFAS that govern their environmental fate. researchgate.net For instance, a QSPR model was used to determine the sublimation enthalpies of several perfluoroalkanes, including this compound. researchgate.net These models often use molecular descriptors related to hydrophobicity, electrostatic properties, and polarity to predict properties like the organic carbon-normalized sorption coefficient (Koc), which is crucial for understanding how a chemical distributes between solid and liquid phases in the environment. nih.gov

One study established a QSPR model for predicting the log Koc of various PFAS, identifying key molecular descriptors such as molecular weight (MW), dipole moment (μ), and lowest unoccupied molecular orbital energy (ELUMO). nih.gov Another research effort measured the fusion enthalpy and fusion temperature of this compound, which are critical data points for validating and developing more accurate QSPR models for this class of compounds. researchgate.net

QSAR Modeling: QSAR models are used to predict the biological activity and potential toxicity of PFAS. mdpi.com By linking molecular structure to toxicological endpoints, these models can help prioritize substances for further testing and risk assessment. For PFAS, QSAR models have been used to predict toxicity in various species, often using the octanol-water partition coefficient (Kow) as a key parameter. mdpi.com The development of combined QSAR and interspecies correlation estimation (ICE) models allows for the prediction of toxicity across different species, filling data gaps where experimental data is limited. mdpi.com

| Model Type | Predicted Property/Activity | Key Molecular Descriptors | Example Finding for this compound/PFAS |

|---|---|---|---|

| QSPR | Sublimation and Fusion Enthalpy | Group contributions, fragment energies. researchgate.net | The measured fusion enthalpy for this compound is 27.9 ± 0.4 kJ·mol⁻¹. researchgate.net |

| QSPR | Organic Carbon Sorption Coefficient (log Koc) | Molecular Weight (MW), Dipole Moment (μ), ELUMO. nih.gov | Models can predict the distribution of PFAS between soil/sediment and water. nih.gov |

| QSAR | Aquatic Toxicity (e.g., LC50) | Octanol-Water Partition Coefficient (Kow). mdpi.com | Predicts no-effect concentrations (PNECs) for various PFAS in aquatic environments. mdpi.com |

Predictive Modeling of Environmental Fate, Mobility, and Bioaccumulation

Predictive modeling integrates data on a chemical's properties with environmental parameters to forecast its distribution, movement, and accumulation in various environmental compartments. taylorfrancis.comceacsolutions.com For this compound and other PFAS, these models are critical for assessing exposure and potential risks to ecosystems and humans. researchgate.netnih.gov

Environmental Fate and Mobility: Models for environmental fate simulate processes like sorption, volatilization, and degradation to predict a substance's persistence and distribution. nih.gov PFAS transport in soil and water is often simulated using the convection-dispersion equation, which incorporates factors like sorption to soil organic matter and interfaces. nih.gov The mobility of PFAS is highly dependent on their carbon chain length and functional group; long-chain compounds like this compound are generally less mobile in water but more prone to sorb to solids. nih.govcrew.ac.uk Multimedia mass balance models, such as SimpleBox, can simulate the transport and degradation of substances on a regional or global scale, helping to understand the long-range transport potential of persistent chemicals like PFAS. cencenelec.eu

Bioaccumulation Modeling: Bioaccumulation models predict the uptake and concentration of chemicals in living organisms from their environment. researchgate.net For PFAS, these models often need to account for multiple uptake routes, including dietary, respiratory, and dermal exposure, particularly in aquatic species. nih.gov Probabilistic kinetic bioaccumulation models have been developed to predict PFAS concentrations in fish tissue by integrating parameters for growth, dilution, uptake, and elimination. researchgate.net These models show that long-chain PFAS, a category that includes this compound, generally have a higher bioaccumulation potential due to their strong binding affinity to proteins and hydrophobicity. researchgate.net Physiologically based kinetic (PBK) models can further refine these predictions by considering the physiological characteristics of the organism. nih.gov

| Model Type | Process Modeled | Key Input Parameters | Relevance to this compound |

|---|---|---|---|

| Convection-Dispersion Equation | Transport in soil and water | Sorption coefficients (Koc), water flow rates, diffusion. nih.gov | Predicts movement through groundwater and soil, indicating lower mobility for long-chain PFAS. |

| Multimedia Mass Balance (e.g., SimpleBox) | Environmental fate and long-range transport | Degradation rates, partition coefficients, advection rates. cencenelec.eu | Assesses the potential for distribution to remote environments. |

| Kinetic Bioaccumulation Model | Uptake and concentration in aquatic species | Uptake/elimination rates, protein binding affinity, hydrophobicity. researchgate.net | Predicts high bioaccumulation potential in organisms due to its long-chain structure. |

| Physiologically Based Kinetic (PBK) Model | Bioaccumulation considering multiple exposure routes | Dietary, respiratory, and dermal uptake rates; organism physiology. nih.gov | Provides a more comprehensive prediction of concentrations in different tissues. |

In Silico Assessment of Molecular Interactions with Biological Macromolecules

In silico assessment involves using computational methods to predict and analyze the interaction of chemicals with biological targets like proteins and receptors. nih.gov These techniques, including molecular docking and MD simulations, are crucial for understanding the mechanisms of bioaccumulation and toxicity of PFAS. nih.govnih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a protein) to form a stable complex. escholarship.org This method is used to screen large numbers of chemicals and identify those with a high potential to bind to specific biological targets. escholarship.org Studies have used molecular docking to investigate the binding of a wide range of PFAS to human proteins involved in transport and accumulation, such as human serum albumin (HSA), transthyretin (TTR), and various organic anion transporters (OATs). nih.gov These simulations have indicated that legacy, long-chain PFAS often exhibit a higher propensity for interaction with these protein targets compared to newer, shorter-chain alternatives. nih.gov The main driving forces for these interactions are often identified as halogen and hydrogen bond interactions. nih.gov

Integration with Molecular Dynamics: Docking studies are often supplemented with MD simulations to provide a more dynamic and realistic view of the interaction. nih.gov While docking provides a static snapshot of the binding pose, MD simulations can account for the flexibility of both the ligand and the protein, revealing how the binding may induce conformational changes and affect protein stability and function over time. researchgate.netnih.gov For example, in silico studies on the vitamin D receptor (VDR) used both molecular docking and subsequent MD simulations to analyze the stability of VDR-PFAS complexes, identifying specific PFAS that may have a high affinity for the receptor. escholarship.org

| Computational Method | Biological Target | Information Gained | Significance for this compound |

|---|---|---|---|

| Molecular Docking | Transport proteins (HSA, TTR, OATs) | Binding affinity and preferred binding pose. nih.gov | Predicts potential for protein-mediated transport and bioaccumulation. |

| Molecular Docking | Nuclear Receptors (e.g., VDR) | Identification of potential endocrine-disrupting interactions. escholarship.org | Helps assess the potential for interaction with key biological signaling pathways. |

| Molecular Dynamics (MD) | PFAS-protein complexes | Stability of binding, conformational changes in the protein. nih.gov | Elucidates the dynamic nature of the interaction and potential functional consequences. |

Regulatory Science and Risk Management Perspectives for Perfluorotridecane

Evolution of International and National Regulatory Frameworks for Per- and Polyfluoroalkyl Substances

The regulation of PFAS has shifted from a substance-by-substance approach to a broader, group-based strategy. uri.edu This evolution is driven by the sheer number of PFAS compounds, estimated to be over 4,700, making individual assessment impractical. rsc.orgnih.gov

International Agreements:

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a key international treaty aimed at eliminating or restricting the production and use of POPs. pinsentmasons.com Several PFAS have been listed under this convention:

Perfluorooctane (B1214571) sulfonic acid (PFOS) and its salts were added to Annex B (restricted) in 2009. enhesa.com

Perfluorooctanoic acid (PFOA), its salts, and PFOA-related compounds were added to Annex A (elimination) in 2019. enhesa.com

Perfluorohexane sulfonate (PFHxS), its salts, and PFHxS-related compounds were added to Annex A in 2022. enhesa.com

Long-chain perfluorocarboxylic acids (PFCAs) with 9 to 21 carbon atoms (C9-C21 PFCAs) , a group that includes perfluorotridecanoic acid (PFTrDA), are being considered for inclusion in the Stockholm Convention for global elimination. europa.euswissinfo.ch This signifies a move towards regulating entire subgroups of PFAS.

National and Regional Frameworks:

European Union: The EU has been at the forefront of PFAS regulation. transcendinfra.com The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation and the POPs Regulation are the primary legal instruments. regask.com The EU is moving towards a universal PFAS restriction, with a proposal submitted by several member states to ban the manufacture, use, and placing on the market of at least 10,000 PFAS. landandgroundwater.com The EU's Drinking Water Directive has set a limit of 0.5 µg/l for the sum of all PFAS. europa.eu

United States: The U.S. has a more fragmented approach, with the Environmental Protection Agency (EPA) and individual states implementing regulations. regask.com The EPA has established a PFAS Strategic Roadmap and has taken actions such as setting non-enforceable lifetime health advisory levels for certain PFAS in drinking water. anteagroup.comearthjustice.org In April 2024, the EPA finalized a rule to designate PFOA and PFOS as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA). battelle.org

Australia: Australia has adopted a precautionary approach, focusing on preventing further contamination and aligning with international standards. regask.com The Australian Industrial Chemicals Introduction Scheme (AICIS) requires authorization for the import and export of PFOA-related compounds. regask.com

Canada: Health Canada has established guidelines for PFAS in drinking water and is proposing a limit for the sum of total PFAS concentrations. anteagroup.comwaternz.org.nz

United Kingdom: The UK implements international conventions like the Stockholm Convention through its retained EU law, the EU POPs Regulation. pinsentmasons.com

This table provides a summary of key international and national regulatory actions concerning PFAS:

| Jurisdiction/Agreement | Key Regulatory Action | Relevant PFAS |

| Stockholm Convention | Listing for restriction or elimination. | PFOS, PFOA, PFHxS, and considering C9-C21 PFCAs. enhesa.comeuropa.eu |

| European Union | REACH, POPs Regulation, Drinking Water Directive, proposed universal PFAS restriction. | Various PFAS, including a move to regulate as a class. europa.euregask.com |

| United States | PFAS Strategic Roadmap, CERCLA designation, state-level regulations. | PFOA, PFOS, and other specific PFAS. regask.combattelle.org |

| Australia | AICIS authorization for import/export. | PFOA-related compounds. regask.com |

| Canada | Drinking water guidelines. | Total PFAS concentrations. waternz.org.nz |

Methodologies for Environmental and Human Health Risk Assessment of Perfluorotridecane

Risk assessment for this compound, like other PFAS, involves a multi-step process to evaluate potential adverse effects on human health and the environment. itrcweb.org

Human Health Risk Assessment:

The process typically includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. itrcweb.org

Hazard Identification: This step determines if exposure to a substance can cause adverse health effects. For PFAS, this often involves reviewing toxicological studies on laboratory animals and epidemiological studies in human populations. epa.gov

Dose-Response Assessment: This quantifies the relationship between the dose of a substance and the incidence of adverse health effects. This is used to derive toxicity values such as a Reference Dose (RfD) or a Tolerable Daily Intake (TDI). epa.gov

Exposure Assessment: This evaluates the magnitude, frequency, and duration of human exposure to a substance through various pathways, including drinking water, food, and consumer products. itrcweb.orgwho.int

Risk Characterization: This integrates information from the previous steps to estimate the potential for adverse health effects in exposed populations.

Due to the limited toxicological data available for many individual PFAS, including this compound, risk assessments often rely on data from better-studied "surrogate" compounds like PFOA and PFOS. itrcweb.org Advanced methodologies, such as physiologically based pharmacokinetic (PBPK) modeling, are being used to improve the accuracy of risk assessments by accounting for differences in how chemicals are absorbed, distributed, metabolized, and excreted between species and among individuals. nih.gov

Environmental Risk Assessment:

Environmental risk assessments for PFAS consider their impact on ecosystems. This involves evaluating the potential for these substances to cause harm to wildlife and the environment. Key considerations include:

Persistence: PFAS are known for their extreme persistence in the environment. rsc.org

Bioaccumulation: Many PFAS can accumulate in living organisms, leading to higher concentrations in animals at the top of the food chain.

Toxicity to Wildlife: Studies are conducted to determine the toxic effects of PFAS on various organisms, such as fish, birds, and invertebrates.

The "source-pathway-receptor" model is a common framework used in environmental risk assessment to understand how a contaminant is released, how it moves through the environment, and who or what is exposed. crew.ac.uk

The following table outlines common risk assessment methodologies:

| Methodology | Description | Application to this compound |

| Qualitative Risk Assessment | Uses descriptive categories (e.g., high, medium, low) to evaluate risk based on subjective input. drata.com | Can be used as an initial screening tool in the absence of detailed quantitative data. |

| Quantitative Risk Assessment | Uses numerical data to model the probability and financial impact of risks. drata.com | Challenging due to the lack of specific toxicity data for this compound, often relies on data from surrogate compounds. itrcweb.org |

| Semi-Quantitative Risk Assessment | Combines numerical scoring with qualitative inputs for a more structured evaluation. drata.com | May be used to prioritize risks and guide further investigation. |

| Asset-Based Risk Assessment | Focuses on identifying and evaluating risks to specific assets, such as a water source. drata.com | Useful for assessing the vulnerability of environmental resources to this compound contamination. |

| Vulnerability-Based Risk Assessment | Identifies and assesses known weaknesses in an environment or system. drata.com | Can help in identifying pathways for this compound to enter the environment and expose receptors. |

Policy Implications of PFAS Classification and Grouping Strategies

The way in which PFAS are classified and grouped has significant policy implications for their regulation and management.

Grouping Strategies:

Several strategies for grouping PFAS have been proposed:

Grouping by Chemical Structure: This involves categorizing PFAS based on shared structural features, such as carbon chain length. foodpackagingforum.org This is a feasible approach but may not fully capture toxicological similarities. foodpackagingforum.org

Grouping by Intrinsic Properties: This approach groups PFAS based on properties like persistence, bioaccumulation, and toxicity (the "PBT approach"). uri.edu

Grouping for Risk Assessment: This strategy aims to group PFAS that have similar toxicological effects or modes of action. uri.edu This is considered the "gold standard" but is challenging due to a lack of data for most PFAS. foodpackagingforum.org

The "Arrowhead Approach": This involves regulating a representative PFAS along with its salts and precursors. nih.gov

Regulating as a Single Class: Some have proposed regulating all PFAS as a single class due to their shared persistence. nih.gov However, others argue that this approach is not scientifically accurate due to the diverse properties of PFAS. americanchemistry.com

Policy Implications:

Efficiency: Grouping PFAS allows for more efficient regulation than a substance-by-substance approach, which would be time-consuming and resource-intensive. nih.gov

Precautionary Principle: A group-based approach can be more precautionary, as it can address a larger number of potentially harmful substances at once.

Avoiding "Regrettable Substitutions": Regulating entire groups of PFAS can help to prevent the replacement of a restricted substance with another, structurally similar substance that may also be harmful. uri.edu

Economic Impact: Broad bans on entire classes of PFAS could have significant economic consequences for industries where these chemicals are considered essential and for which alternatives are not yet available. rsc.org

Contaminated Site Management: The approach to grouping PFAS can impact how contaminated sites are investigated and remediated. researchgate.net

Development of Environmental Quality Standards and Health-Based Advisory Levels

In the absence of legally binding standards for all PFAS, many jurisdictions have developed environmental quality standards (EQS) and health-based advisory levels to protect public health and the environment.

Environmental Quality Standards (EQS):

EQS are set to protect aquatic ecosystems from the harmful effects of pollutants. For example, the EU has established an EQS for PFOS in surface waters. rpsgroup.com

Health-Based Advisory Levels:

These are non-enforceable guidelines for levels of contaminants in drinking water that are not expected to cause adverse health effects over a lifetime of exposure. epa.gov

U.S. EPA: The EPA has issued lifetime health advisories for PFOA and PFOS in drinking water. epa.gov In 2022, interim updated health advisories were issued that were significantly lower than previous levels. waternz.org.nz

European Food Safety Authority (EFSA): The EFSA has established a tolerable weekly intake (TWI) for the sum of four major PFAS (PFOA, PFOS, PFNA, and PFHxS) in food. bmuv.de

World Health Organization (WHO): The WHO is in the process of developing health-based guidance values for key ingested PFAS. who.int

The following table presents some examples of health-based advisory levels for PFAS in drinking water:

| Jurisdiction/Agency | PFAS | Advisory Level (ng/L) |

| U.S. EPA (2022 Interim) | PFOA | 0.004 |

| PFOS | 0.020 | |

| Health Canada (Proposed) | Sum of 18+ PFAS | 30 |

| New Zealand | PFHxS + PFOS | 70 |

| PFOA | 560 |

International Conventions and National Programs for PFAS Control and Phase-Out

A growing number of international conventions and national programs are aimed at controlling and ultimately phasing out the production and use of PFAS.

International Conventions:

As mentioned previously, the Stockholm Convention is the primary international treaty for controlling POPs, including several PFAS. enhesa.com The Rotterdam Convention , which facilitates information sharing about hazardous chemicals, and the Basel Convention , which controls the transboundary movement of hazardous wastes, also play a role in the international management of PFAS. enhesa.com

National Programs:

EU's Chemicals Strategy for Sustainability: This strategy commits to phasing out all PFAS, allowing their use only where they are proven to be irreplaceable and essential to society. europa.eu

U.S. EPA's PFAS Strategic Roadmap: This comprehensive plan outlines the EPA's approach to addressing PFAS, including actions to restrict their use, clean up contaminated sites, and invest in research. earthjustice.org

Voluntary Phase-Outs: Some companies have voluntarily phased out the production of certain PFAS. For example, 3M announced it would discontinue manufacturing all fluoropolymers, fluorinated fluids, and PFAS-based additive products by the end of 2025. battelle.org In the U.S., manufacturers have voluntarily phased out the sale of grease-proofing substances containing PFAS for food contact use. fda.gov

State-Level Initiatives: In the U.S., several states have taken the lead in regulating PFAS. For example, Maine has passed a law to prohibit the sale of products containing intentionally added PFAS by 2030. anteagroup.com

These international and national efforts reflect a global trend towards tighter regulation of PFAS, driven by a growing understanding of their persistence and potential for harm. mdpi.com

Emerging Research Frontiers and Future Directions in Perfluorotridecane Studies

Comprehensive Assessment of PFAS Mixtures in Complex Environmental and Biological Systems

The real-world contamination scenarios of Perfluorotridecane (PFTrDA) rarely involve the compound in isolation. Instead, it is typically found as part of a complex mixture of various per- and poly-fluoroalkyl substances (PFAS). oup.comnih.gov This co-occurrence necessitates a research approach that moves beyond single-substance analysis to a more holistic assessment of PFAS mixtures.